molecular formula C20H18N2O5S B11486176 3,4-dimethoxy-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzenesulfonamide

3,4-dimethoxy-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzenesulfonamide

Cat. No.: B11486176
M. Wt: 398.4 g/mol
InChI Key: IVNKFZWKNSQVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-DIMETHOXY-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules, and a pyridine ring, which is a common motif in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the coupling of 3,4-dimethoxybenzenesulfonyl chloride with 4-(pyridine-4-carbonyl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3,4-DIMETHOXY-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of bacterial infections due to its sulfonamide group.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with a simpler structure.

    Sulfamethoxazole: A sulfonamide antibiotic with a similar mechanism of action.

    Pyridine derivatives: Compounds like nicotinamide, which also contain a pyridine ring.

Uniqueness

3,4-DIMETHOXY-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to the combination of its methoxy, sulfonamide, and pyridine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H18N2O5S

Molecular Weight

398.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[4-(pyridine-4-carbonyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C20H18N2O5S/c1-26-18-8-7-17(13-19(18)27-2)28(24,25)22-16-5-3-14(4-6-16)20(23)15-9-11-21-12-10-15/h3-13,22H,1-2H3

InChI Key

IVNKFZWKNSQVAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3)OC

Origin of Product

United States

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